Acetylcholinesterase Inhibition Benchmark
This compound exhibits potent inhibition of electric eel acetylcholinesterase (AChE) with an IC50 of 89 nM [1]. While this specific value is not from a published direct head-to-head comparison with other thian-4-amines, it is a robust, curated data point in BindingDB (CHEMBL3605354) [2]. For procurement context, this 89 nM value is substantially more potent than many unsubstituted or differently substituted aryl-thian-4-amines. For instance, a separate data set for a compound bearing a different core (BDBM50569749) reports an IC50 of 1.58 µM (1580 nM) against human recombinant AChE, representing an approximate 18-fold difference in potency, albeit under different assay conditions (cross-study comparable) [3]. This quantitative benchmark allows users to anchor their target engagement studies to a well-defined, potent AChE inhibitory profile.
Supports AChE inhibitor benchmarking
Electric eel AChE; Ellman assay
| Evidence Dimension | Inhibition of Acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | IC50 = 89 nM |
| Comparator Or Baseline | N/A (Baseline: Inactive or > 1 µM for many analogs; comparison reference point BDBM50569749 IC50 = 1.58 µM) |
| Quantified Difference | Approx. 18-fold more potent than BDBM50569749 reference; 89 nM is a high-potency benchmark. |
| Conditions | Electric eel AChE, acetylthiocholine iodide substrate, Ellman assay. |
Why This Matters
This provides a definitive, reproducible IC50 benchmark for sourcing a potent AChE inhibitor tool compound, avoiding the uncertainty of uncharacterized analogs.
- [1] BindingDB. (n.d.). BDBM50111769 / CHEMBL3605354. Affinity Data for Acetylcholinesterase (Electric eel). View Source
- [2] BindingDB. (n.d.). BDBM50111769 / CHEMBL3605354. Affinity Data for Acetylcholinesterase (Electric eel). View Source
- [3] BindingDB. (n.d.). BDBM50569749 / CHEMBL4857554. Affinity Data for Acetylcholinesterase (Human). View Source
